molecular formula C12H10O3S B146851 [1,1'-Biphenyl]-4-sulfonic acid CAS No. 2113-68-0

[1,1'-Biphenyl]-4-sulfonic acid

Cat. No. B146851
CAS RN: 2113-68-0
M. Wt: 234.27 g/mol
InChI Key: XDTYUYVIGLIFCW-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

Biphenyl (46.3 g, 0.3 mol) was dissolved in 500 ml of chloroform. The solution was cooled in an ice/water bath. Chlorosulfonic acid (19.9 ml, 1 eq) was added dropwise over 30 min. The ice/water bath was removed and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered and the solid was washed with CHCl3 to provide 41.2 g of biphenyl-4-sulfonic acid as a white solid.
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[S:14]([OH:17])(=[O:16])=[O:15]>C(Cl)(Cl)Cl>[C:1]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=[CH:5][C:4]([S:14]([OH:17])(=[O:16])=[O:15])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
46.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
19.9 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in an ice/water bath
CUSTOM
Type
CUSTOM
Details
The ice/water bath was removed
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with CHCl3

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.